酒石酸伐尼克林
概述
描述
Varenicline tartrate is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes . It is a powder which is a white to off-white to slightly yellow solid . The molecular weight of varenicline tartrate is 361.35 Daltons, and its molecular formula is C13H13N3·C4H6O6 .
Synthesis Analysis
The synthesis of varenicline tartrate involves complex chemical reactions . The crystallographic, spectroscopic, and thermal analysis data are used to assess the thermodynamic stability relationship between the three known crystal forms of Varenicline L-tartrate .Molecular Structure Analysis
Varenicline tartrate has a complex molecular structure . It is a partial α4β2 nicotinic receptor agonist and α7 full agonist . Varenicline competitively binds to α4β2 receptors and partially stimulates without creating a full nicotine effect, while simultaneously blocking the ability of nicotine to bind to the receptors .Chemical Reactions Analysis
Varenicline tartrate undergoes various chemical reactions . The stability relationships between the anhydrous polymorphs and the monohydrate (Form C) were assessed through exposure of the anhydrous forms to a range of water vapor pressures at room temperature .Physical And Chemical Properties Analysis
Varenicline tartrate is a white to off-white to slightly yellow solid . It is highly soluble in water . The tablets contain varenicline (as the tartrate salt), which is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes .体内
Varenicline tartrate has been studied in a variety of animal models, including mice, rats, and monkeys. Studies have shown that varenicline tartrate is effective in reducing the number of cigarettes smoked and the number of cigarettes smoked per day. In addition, varenicline tartrate has been shown to reduce the number of cigarettes smoked per week, as well as the amount of nicotine consumed.
体外
Varenicline tartrate has been studied in a variety of in vitro systems. In one study, varenicline tartrate was found to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. In addition, varenicline tartrate has been found to inhibit the binding of nicotine to nicotinic acetylcholine receptors.
作用机制
Target of Action
Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
Varenicline tartrate works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .
Biochemical Pathways
Varenicline tartrate’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .
Pharmacokinetics
Varenicline tartrate exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .
Result of Action
The result of varenicline tartrate’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .
Action Environment
The action of varenicline tartrate is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .
生物活性
Varenicline tartrate has been found to be biologically active in a variety of systems. In one study, varenicline tartrate was found to inhibit the activity of the enzyme acetylcholinesterase. In addition, varenicline tartrate has been found to inhibit the binding of nicotine to the nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
Varenicline tartrate has been found to have a variety of biochemical and physiological effects. In one study, varenicline tartrate was found to reduce the levels of dopamine in the brain, which is associated with the rewarding effects of nicotine. In addition, varenicline tartrate has been found to reduce the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The use of varenicline tartrate in laboratory experiments offers a number of advantages. Varenicline tartrate is a relatively safe and well-tolerated medication, and has been found to be effective in reducing the number of cigarettes smoked and the amount of nicotine consumed. In addition, varenicline tartrate has been found to reduce the number of cigarettes smoked per week, as well as the amount of nicotine consumed.
However, there are some limitations to the use of varenicline tartrate in laboratory experiments. Varenicline tartrate is not approved for use in humans, and its safety and efficacy in humans has not been established. In addition, varenicline tartrate has a relatively short half-life, and its effects may not be sustained over long periods of time.
未来方向
The use of varenicline tartrate in laboratory and clinical settings has been studied extensively, and has been found to be effective in helping people quit smoking. However, there are still many unanswered questions about the use of varenicline tartrate. Future research should focus on the long-term effects of varenicline tartrate, as well as its potential applications in other areas such as addiction treatment. In addition, further research should be conducted to explore the potential of varenicline tartrate as an adjunct therapy for other conditions, such as depression and anxiety. Finally, future research should focus on the potential for varenicline tartrate to be used in combination with other medications or therapies, such as cognitive-behavioral therapy, in order to maximize its effectiveness.
科学研究应用
戒烟
酒石酸伐尼克林广泛用于戒烟治疗 . 在门诊环境下,在 52 周内,它已被发现优于其他戒烟疗法 . 一项研究表明,在门诊环境下,标准的住院患者开始的酒石酸伐尼克林疗程加上戒烟热线咨询,在 104 周内与单独的戒烟热线咨询相比,在维持持续戒烟方面更有效 .
酒精依赖
酒石酸伐尼克林已被评估其在治疗酒精依赖方面的疗效和安全性 . 一项双盲、随机、安慰剂对照试验招募了 200 名酒精依赖患者,并发现了一些有希望的结果 .
神经应用
酒石酸伐尼克林是一种口服活性药物,是 α4β2 烟碱受体的亚型选择性部分激动剂 . 这些受体存在于大脑中,参与各种神经过程。 因此,酒石酸伐尼克林有可能在治疗神经疾病方面发挥作用,尽管这方面还需要更多的研究 .
药物开发和质量控制
酒石酸伐尼克林用于药物开发和质量控制 . 已开发出一种稳定性指示反相高效液相色谱方法,用于测定酒石酸伐尼克林及其降解产物 . 这种方法有助于确保酒石酸伐尼克林在药物制剂中的质量和稳定性 .
安全和危害
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYFGYXQSYOKLK-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
375815-87-5 | |
Record name | Varenicline tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375815-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-2,3-dihydroxysuccinic acid - (6R,10S)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。